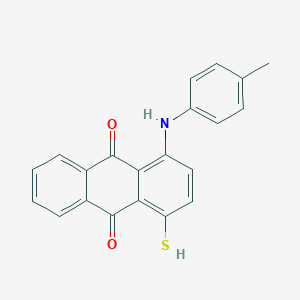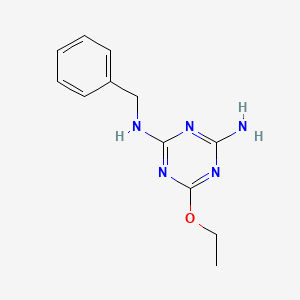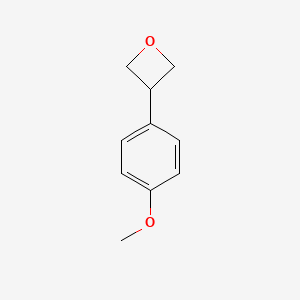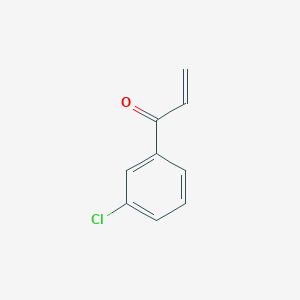
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a mercapto group (-SH) and a p-tolylamino group attached to the anthracene-9,10-dione core. Anthracene derivatives are widely studied for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the p-tolylamino group onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
化学反応の分析
Types of Reactions
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or alkylated anthracene derivatives.
科学的研究の応用
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites, while the p-tolylamino group can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s photophysical and electrochemical properties, making it effective in various applications.
類似化合物との比較
Similar Compounds
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione: Similar structure but with a hydroxy group instead of a mercapto group.
9-(4-Phenyl)anthracene: Lacks the functional groups present in 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione.
9,10-Bis(phenylethynyl)anthracene: Contains phenylethynyl groups instead of mercapto and p-tolylamino groups.
Uniqueness
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both mercapto and p-tolylamino groups, which impart distinct chemical reactivity and photophysical properties. This combination of functional groups makes it versatile for various applications, particularly in materials science and biological research.
特性
CAS番号 |
189753-88-6 |
|---|---|
分子式 |
C21H15NO2S |
分子量 |
345.4 g/mol |
IUPAC名 |
1-(4-methylanilino)-4-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2S/c1-12-6-8-13(9-7-12)22-16-10-11-17(25)19-18(16)20(23)14-4-2-3-5-15(14)21(19)24/h2-11,22,25H,1H3 |
InChIキー |
KPOHGADQMCEDMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)S)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)
![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)




![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)



![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)

